
ABO Dihydrochloride
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
ABO Dihydrochloride is a modulator of Annexin A7 (ANXA7) GTPase . Annexin A7 is a member of the annexin family of calcium/phospholipid-binding proteins . This makes Annexin A7 the primary target of this compound .
Mode of Action
This compound can directly bind to Annexin A7 and inhibit its phosphorylation . Annexin A7 is involved in several processes, especially in the process of membrane fusion and exocytosis . Therefore, the interaction of this compound with Annexin A7 can influence these processes .
Biochemical Pathways
The ABO blood group system’s antigenic determinants are closely related in biochemical terms to the antigenic determinants of the Hh, P, Lewis, and Ii blood group systems . Therefore, the interaction of this compound with Annexin A7 might affect these related biochemical pathways .
Pharmacokinetics
The optimization of the adme properties of a drug molecule is often the most difficult and challenging part of the whole drug discovery process . The ADME profile will also have a major impact on the likelihood of success of a drug .
Result of Action
This compound suppressed oxidized low-density lipoprotein (oxLDL)-induced phosphatidylcholine-specific phospholipase C (PC-PLC) activity, inhibiting apoptosis and promoting autophagy in vascular endothelial cells . This indicates that ANXA7 is an endogenous regulator of phosphatidylcholine-specific phospholipase C (PC-PLC) . This compound significantly reduced atherosclerotic plaque area and reduced lipid deposition and pro-inflammatory macrophages in apolipoprotein E-/- mice .
Action Environment
It is known that environmental factors can influence a compound’s action, efficacy, and stability . Therefore, it is reasonable to assume that the action of this compound could also be influenced by environmental factors .
Analyse Biochimique
Biochemical Properties
ABO Dihydrochloride plays a crucial role in biochemical reactions by modulating the activity of Annexin A7 (ANXA7) GTPase, a member of the annexin family of calcium/phospholipid-binding proteins . This compound can directly bind to Annexin A7 and inhibit its phosphorylation, which is essential for membrane fusion and exocytosis . Additionally, this compound suppresses oxidized low-density lipoprotein (oxLDL)-induced phosphatidylcholine-specific phospholipase C (PC-PLC) activity, thereby inhibiting apoptosis and promoting autophagy in vascular endothelial cells .
Cellular Effects
This compound has been shown to influence various cellular processes. It induces autophagy and translational inhibition in mammalian cells . The compound also affects the mitochondrial membrane potential by increasing the production of reactive oxygen species (ROS), which can lead to changes in cellular metabolism . Furthermore, this compound has anti-apoptotic properties, preventing caspase activation and translocation .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to Annexin A7 and inhibiting its phosphorylation . This inhibition affects the GTP-binding and Protein kinase C (PKC) activity of Annexin A7, which are crucial for calcium-dependent membrane fusion . Additionally, this compound suppresses PC-PLC activity, leading to reduced apoptosis and enhanced autophagy in vascular endothelial cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature and storage conditions . Long-term studies have shown that this compound can significantly reduce atherosclerotic plaque area and lipid deposition in apolipoprotein E-/- mice . These effects are observed over extended periods, indicating the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-apoptotic and autophagy-promoting effects . At higher doses, this compound may induce toxic or adverse effects, such as increased ROS production and mitochondrial dysfunction . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate lipid metabolism and cellular homeostasis . The compound interacts with enzymes such as PC-PLC and Annexin A7, influencing metabolic flux and metabolite levels . By modulating these pathways, this compound can reduce lipid deposition and promote autophagy, contributing to its therapeutic potential in treating atherosclerosis and other metabolic disorders .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding to Annexin A7 and other cellular components . These interactions play a crucial role in determining the compound’s efficacy and therapeutic potential.
Subcellular Localization
This compound is localized to specific subcellular compartments, including the cytoplasm and mitochondria . The compound’s activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ABO Dihydrochloride involves the reaction of 6-amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure high purity and yield. The compound is often purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The final product is subjected to rigorous quality control measures, including HPLC analysis, to ensure it meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
ABO Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different biological activities and can be used in various research applications .
Applications De Recherche Scientifique
ABO Dihydrochloride has a wide range of scientific research applications, including:
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to ABO Dihydrochloride include:
Azasetron Hydrochloride: A compound with similar solubility and storage conditions.
ENMD-1068 Hydrochloride: Another compound with similar properties.
BX-795 Hydrochloride: A compound with similar storage and solubility characteristics.
Uniqueness
This compound is unique due to its specific modulation of Annexin A7 GTPase and its significant effects on membrane fusion and exocytosis . Its ability to inhibit phosphorylation and regulate phosphatidylcholine-specific phospholipase C activity sets it apart from other similar compounds .
Propriétés
IUPAC Name |
(6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c10-6-1-2-9-8(3-6)11-7(4-12)5-13-9;;/h1-3,7,11-12H,4-5,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHCJHKXKVXAEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C(O1)C=CC(=C2)N)CO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


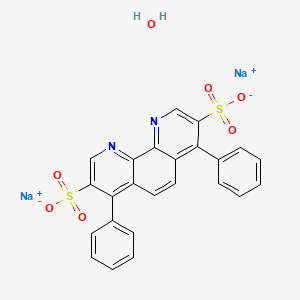
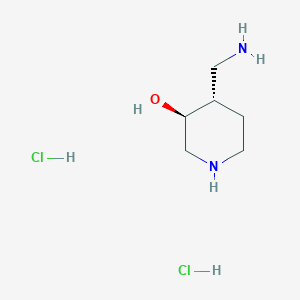
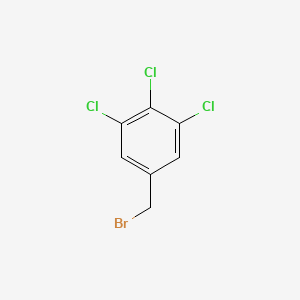

![Benzyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1529142.png)
![(4S)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B1529143.png)
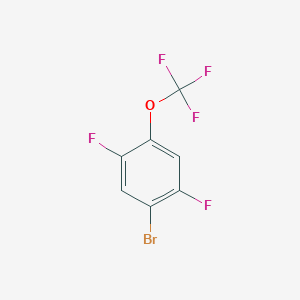
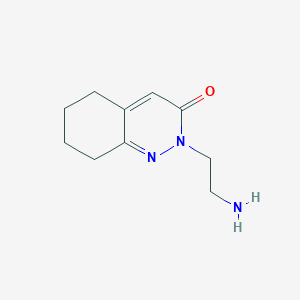
![[4-(2-Amino-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester hydrochloride](/img/structure/B1529149.png)
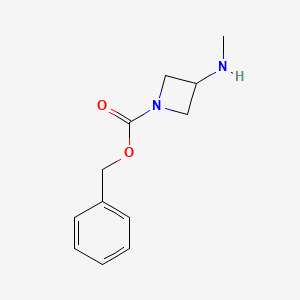
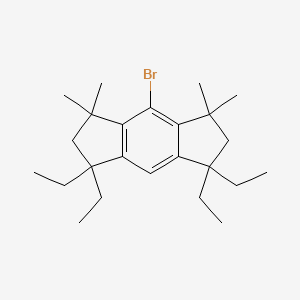


![tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate](/img/structure/B1529159.png)
